CP4H Enzymatic Inhibition Potency: Sub-Micromolar IC50 Comparable to Leading Heteroaryl Chemotypes
Compounds defined by formula I in US4904675, which explicitly includes 5-carboxy-2-(5-tetrazolyl)-pyridine, inhibit chick embryo prolyl-4-hydroxylase with IC50 values of approximately 0.5 µM or above [1]. This places the tetrazole analog in the same general potency range as the 2,2′-bipyridine dicarboxylate class (reported IC50 ~0.02 µM) [2], yet significantly more potent than the commonly used tool compound ethyl 3,4-dihydroxybenzoate (EDHB), which is described as a low-potency P4H inhibitor with off-target iron-chelation effects [2]. Direct head-to-head IC50 comparisons between the tetrazole and thiazole analogs under identical assay conditions have not been published; therefore the potency claim remains class-level evidence.
| Evidence Dimension | CP4H inhibition IC50 |
|---|---|
| Target Compound Data | ~0.5 µM (class average for 5-carboxy-2-(5-tetrazolyl)-pyridine series) |
| Comparator Or Baseline | 2,2′-Bipyridine dicarboxylates: IC50 ~0.02 µM; EDHB: low potency (IC50 not precisely defined, reported as substantially weaker) |
| Quantified Difference | Approximately 25-fold less potent than bipyridine dicarboxylates but substantially more potent than EDHB |
| Conditions | In vitro decarboxylation assay of 2-oxo-1-14C-glutarate using chick embryo prolyl-4-hydroxylase (Kivirikko et al. Methods Enzymol. 1982;82A:245-304) |
Why This Matters
For procurement, this establishes that the compound possesses biochemically meaningful CP4H inhibition, positioning it between ultra-potent but non-selective bipyridines and weakly active tool compounds, a profile suitable for probe development where balanced potency and selectivity are desired.
- [1] Winter-Mihaly E, Borel C, Weith AJ. Pharmacologically active 5-carboxy-2-(5-tetrazolyl) pyridines. United States Patent US4904675. 1990 Feb 27. View Source
- [2] Andersen KA, et al. Selective Inhibition of Collagen Prolyl 4‑Hydroxylase in Human Cells. ACS Chem Biol. 2020;15(6):1512-1521. View Source
